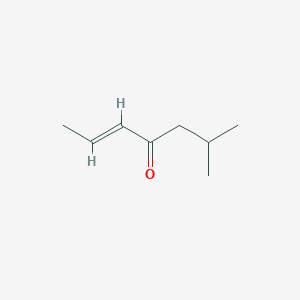

6-Methyl-2-hepten-4-one

Descripción

Overview of Enone Chemistry and Significance in Organic Synthesis

6-Methyl-2-hepten-4-one is an enone, a class of organic compounds characterized by a conjugated system of an alkene and a ketone. nih.govpsiberg.com This arrangement, specifically an α,β-unsaturated ketone, results in unique reactivity that makes enones valuable building blocks in organic synthesis. The conjugation of the carbon-carbon double bond with the carbonyl group creates a more stable molecule and influences its chemical behavior. fiveable.me

Enones are versatile intermediates in a variety of significant reactions, including Michael additions, Nazarov cyclizations, and Pauson–Khand reactions, which are instrumental in constructing complex molecular architectures found in natural products and pharmaceuticals. psiberg.com The synthesis of enones can be achieved through several methods, such as aldol (B89426) condensations, Knoevenagel condensations, and Meyer–Schuster rearrangements. psiberg.com

Importance of Branched Ketones in Natural Product Chemistry

Branched ketones, a category to which this compound belongs, are significant constituents of many natural products. researchgate.net These structural motifs are prevalent in a wide array of bioactive compounds, and their synthesis is a key focus in organic chemistry. researchgate.net The presence of branching can significantly influence the biological activity and physical properties of a molecule.

For instance, the structurally related compound, 6-methyl-5-hepten-2-one (B42903), also known as sulcatone, is a naturally occurring ketone found in various plants and is a component of some insect pheromones. oecd.orgfoodb.cawikipedia.org Another example, (S)-5-methylhept-2-en-4-one, is a key flavor component in hazelnuts, highlighting the role of branched ketones in the sensory properties of foods. mdpi.com The synthesis of such chiral branched ketones is an active area of research, with methods being developed to control the stereochemistry of these molecules. thieme-connect.comrsc.org

Current Research Landscape and Knowledge Gaps for this compound

Current research on this compound and its isomers is multifaceted. One area of investigation is its potential role as a semiochemical, a chemical involved in insect communication. For example, it has been identified as a volatile compound produced by the male Metamasius spinolae, a type of weevil, suggesting it may be part of its aggregation pheromone. semanticscholar.orgpherobase.com

Another isomer, 6-methyl-5-hepten-2-one, has been studied for its effects on insects, including its ability to inhibit acetylcholinesterase, an important enzyme in the nervous system. nottingham.ac.uk This suggests potential applications in pest management. nottingham.ac.uk

However, there are still knowledge gaps concerning this compound. While its synthesis has been described, further research into more efficient and stereoselective synthetic routes is ongoing. mdpi.com A comprehensive understanding of its biological activities and potential applications remains an area for further exploration.

Scope and Objectives of Research on this compound

The primary objectives of research on this compound include:

Synthesis and Characterization: Developing efficient and scalable synthetic methods, including stereoselective approaches to obtain specific enantiomers. mdpi.com This also involves detailed spectroscopic analysis to confirm its structure and purity.

Biological Activity: Investigating its role as a semiochemical and exploring other potential biological activities, such as its effects on enzymes and its potential as an insecticide. nottingham.ac.uk

Applications: Exploring its use in the flavor and fragrance industry, as well as its potential in agriculture for pest control. mdpi.comnottingham.ac.uk

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C8H14O |

| Molecular Weight | 126.20 g/mol |

| IUPAC Name | 6-methylhept-2-en-4-one |

| CAS Number | 49852-35-9 |

| Canonical SMILES | CC=CC(=O)CC(C)C |

| InChI | InChI=1S/C8H14O/c1-4-5-8(9)6-7(2)3/h4-5,7H,6H2,1-3H3 |

| InChIKey | VJQKJGLHKJYTQM-UHFFFAOYSA-N |

Data sourced from PubChem CID 54395514 nih.gov

Spectroscopic Data for the Isomer 6-Methyl-5-hepten-2-one

| Spectroscopy | Data |

| ¹H NMR | 399.65 MHz, CDCl₃: δ 5.066 (t, 1H), 2.455 (t, 2H), 2.251 (q, 2H), 2.134 (s, 3H), 1.675 (s, 3H), 1.617 (s, 3H) ppm |

| ¹³C NMR | Data available but not explicitly detailed in the provided search results. |

| Mass Spectrometry (GC-MS) | Key m/z peaks observed, though specific values are not detailed in the search snippets. |

| IR Spectroscopy | Data available but not explicitly detailed in the provided search results. |

Data sourced from ChemicalBook for 6-Methyl-5-hepten-2-one (CAS 110-93-0) chemicalbook.com

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C8H14O |

|---|---|

Peso molecular |

126.2 g/mol |

Nombre IUPAC |

(E)-6-methylhept-2-en-4-one |

InChI |

InChI=1S/C8H14O/c1-4-5-8(9)6-7(2)3/h4-5,7H,6H2,1-3H3/b5-4+ |

Clave InChI |

VJQKJGLHKJYTQM-SNAWJCMRSA-N |

SMILES isomérico |

C/C=C/C(=O)CC(C)C |

SMILES canónico |

CC=CC(=O)CC(C)C |

Sinónimos |

6-methyl-2-hepten-4-one 6-methyl-2hepten-4-one |

Origen del producto |

United States |

Natural Occurrence and Biological Roles of 6 Methyl 2 Hepten 4 One

Identification as a Volatile Metabolite in Biological Systems

6-Methyl-2-hepten-4-one has been identified as a volatile organic compound produced by insects, where it functions as a pheromone. nih.govoup.comoup.comnih.govpherobase.com Volatile metabolites like this are essential for transmitting information between individuals of the same species.

Research has firmly established this compound as a component of insect pheromones, particularly in certain species of weevils. nih.govoup.comoup.comnih.govpherobase.com Pheromones are chemical substances released by an animal that affect the behavior or physiology of others of its species.

Male cactus weevils, Metamasius spinolae, produce a blend of volatile compounds that act as an aggregation pheromone, attracting both male and female weevils to a common location. nih.govoup.comoup.comnih.gov Through gas chromatography (GC) and coupled gas chromatography-mass spectrometry (GC-MS) analysis of volatiles collected from male weevils, this compound was identified as one of the key components of this pheromonal blend. nih.govoup.comoup.com It is one of three sex-specific compounds found in males, along with 2-methyl-4-heptanone (B1210533) and 2-hydroxy-2-methyl-4-heptanone. oup.comoup.com A later study confirmed the presence of these compounds and also identified 2-methyl-4-octanone (B1585218) in the male-produced volatiles. nih.gov

Presence in Insect Pheromones

Aggregation Pheromone Component of Metamasius spinolae

Biosynthetic Pathways Leading to this compound (Hypothetical/Inferred)

While the complete biosynthetic pathway of this compound has not been definitively elucidated in insects, it is possible to infer likely pathways based on its chemical structure and the biosynthesis of related compounds.

A strong precursor relationship is suggested between this compound and its corresponding alcohol, (E)-6-methyl-2-hepten-4-ol, also known as rhynchophorol. oup.comscispace.comresearchgate.netucr.ac.cr In chemical synthesis, this compound has been prepared through the oxidation of 6-methyl-2-hepten-4-ol. oup.com This suggests that a similar biochemical oxidation could occur in the producing organism. Rhynchophorol is itself a well-known aggregation pheromone in other weevil species, such as Rhynchophorus palmarum. scispace.comresearchgate.netucr.ac.cr It is plausible that insects capable of producing the alcohol possess the enzymatic machinery to further oxidize it to the ketone.

The conversion of the secondary alcohol, 6-methyl-2-hepten-4-ol, to the ketone, this compound, would be an oxidation reaction. In biological systems, such transformations are typically catalyzed by dehydrogenase enzymes, utilizing cofactors like NAD+ or FAD. The biosynthesis of structurally related insect pheromones, such as frontalin (B1251666) in bark beetles, is known to originate from the isoprenoid pathway, starting from precursors like acetate (B1210297) and mevalonate. nih.gov This pathway generates branched-chain intermediates that could be modified through a series of enzymatic reactions, including oxidations, to yield the final ketone product. The production of pheromones in insects is often localized in specific glands and can be regulated by hormones, such as juvenile hormone. nih.gov

Synthetic Methodologies for 6 Methyl 2 Hepten 4 One and Its Derivatives

Conventional Chemical Synthesis Routes

The synthesis of 6-Methyl-2-hepten-4-one, a key flavor component, can be achieved through various conventional chemical methods. These routes typically involve the formation of the core α,β-unsaturated ketone structure from precursor molecules.

Oxidation of Precursor Alcohols (e.g., Jones Reagent for 6-methyl-2-hepten-4-ol)

A primary and well-established method for the synthesis of ketones is the oxidation of secondary alcohols. wikipedia.orgorganic-chemistry.org In the case of this compound, its direct precursor is the secondary allylic alcohol, 6-methyl-2-hepten-4-ol. nih.gov The Jones oxidation, which utilizes a solution of chromium trioxide in aqueous sulfuric acid, is a classic and potent method for this transformation. wikipedia.orgorganic-chemistry.org This reagent is known for its rapid and high-yielding conversion of secondary alcohols to ketones. wikipedia.org

The reaction proceeds by adding the Jones reagent to an acetone (B3395972) solution of 6-methyl-2-hepten-4-ol. The chromium(VI) species in the reagent oxidizes the alcohol to the corresponding ketone. wikipedia.org While effective, the carcinogenic nature of chromium(VI) compounds has led to the exploration of milder and more selective oxidizing agents. wikipedia.org

Alternative oxidizing agents for allylic alcohols include manganese dioxide (MnO2), which is particularly useful for this type of transformation. bris.ac.uk Other modern reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) also serve as effective oxidants for converting primary and secondary alcohols to aldehydes and ketones, respectively. organic-chemistry.orgalfa-chemistry.com Furthermore, catalytic systems involving TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) and a co-oxidant like sodium hypochlorite (B82951) (NaOCl) or PhI(OAc)2 offer a greener alternative for the oxidation of allylic alcohols. bris.ac.ukjst.go.jp

Alternative Synthetic Pathways to the Enone Core Structure

Beyond the oxidation of allylic alcohols, other synthetic strategies can be employed to construct the α,β-unsaturated ketone (enone) core of this compound. One such method involves an aldol (B89426) condensation reaction. A patented process describes the condensation of butanone and acetaldehyde (B116499) to yield 3-methyl-3-penten-2-one, which is then reduced to 3-methyl-2-pentanone. google.com This intermediate subsequently undergoes another condensation with acetaldehyde, catalyzed by zinc acetate (B1210297), to form this compound. google.com This approach avoids the use of Grignard reagents and stoichiometric oxidation reactions. google.com

Another versatile method for enone synthesis is the addition of organometallic reagents to α,β-unsaturated aldehydes. For instance, the 1,2-addition of arylboronic acids to unsaturated aldehydes, mediated by a transition metal catalyst system, can selectively yield ketones. organic-chemistry.orgacs.org While this specific example leads to aryl alkyl ketones, the underlying principle of manipulating reaction conditions to favor ketone formation from an aldehyde precursor is a relevant alternative strategy.

Furthermore, the isomerization of allylic alcohols can be catalyzed by transition metal complexes to form enones. diva-portal.org Ruthenium-catalyzed hydrogen transfer from a multisubstituted allyl alcohol in the presence of an acceptor like benzaldehyde (B42025) can produce enones in good yields. organic-chemistry.org

Synthesis of Halogenated and Substituted Derivatives of this compound

The synthesis of halogenated derivatives of this compound introduces functional groups that can be valuable for further chemical transformations or for studying structure-activity relationships.

Preparation of 1,1,1-Trichloro-6-methyl-2-hepten-4-one

The synthesis of 1,1,1-trichloro-6-methyl-2-hepten-4-one can be achieved through the reaction of chloral (B1216628) (trichloroacetaldehyde) with a suitable ketone. cdnsciencepub.com Specifically, the crossed aldol condensation of chloral with 4-methyl-2-pentanone (B128772) would lead to the formation of the corresponding β-hydroxy ketone, which can then be dehydrated to yield the target α,β-unsaturated ketone. cdnsciencepub.com Strong mineral acids can convert 1,1,1-trichloro-2-hydroxy-4-alkanones into 1,1,1-trichloro-2-alken-4-ones. cdnsciencepub.com

An alternative approach involves the acetylation of the intermediate 1,1,1-trichloro-2-hydroxy-4-alkanone followed by the elimination of acetic acid, or nucleophilic substitution with thionyl chloride followed by dehydrohalogenation to introduce the double bond. cdnsciencepub.com It has been noted that under certain acidic conditions, 1,1,1-trichloro-6-methyl-2-hepten-4-one can isomerize to 1,1,5-trichloro-6-methyl-1-hepten-4-one. cdnsciencepub.com

Enantioselective Synthesis Approaches (Potential Area of Research)

The development of enantioselective syntheses for chiral molecules like this compound is a significant area of research, as different enantiomers can have distinct biological activities and sensory properties. bris.ac.uk

Asymmetric Catalysis for Enone Formation

The synthesis of chiral enones is a significant focus in organic chemistry, as these motifs are key building blocks for numerous pharmaceuticals and biologically active natural products. mdpi.commdpi.com Asymmetric catalysis offers a powerful strategy to produce enantiomerically enriched enones, avoiding the need for chiral resolution of racemic mixtures or the use of stoichiometric chiral auxiliaries. mdpi.com In this context, a chiral catalyst can direct the formation of a specific enantiomer from a prochiral substrate, often with high efficiency and selectivity. uclm.es Methodologies such as asymmetric hydrogenation, organocatalytic reactions, and metal-catalyzed processes have been developed for the asymmetric synthesis of α,β-unsaturated ketones.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a particularly "green" and effective tool. acs.org For instance, the proline-catalyzed aldol reaction between an aldehyde and a ketone is a classic example that can generate chiral β-hydroxy ketones, which are precursors to chiral enones. acs.org The reaction proceeds via an enamine intermediate, and the chirality of the proline catalyst directs the stereochemical outcome. scienceopen.com Similarly, diarylprolinol catalysts have been employed in the enantioselective conjugate addition to α,β-enones. scienceopen.com

Transition metal catalysis provides another robust avenue for asymmetric enone synthesis. Rhodium-catalyzed asymmetric monohydrogenation of β′-methylene conjugated enones has been shown to produce enantioenriched β′-methyl unsaturated enones with high site-selectivity and enantioselectivity. wiley.com Furthermore, chiral N,N'-dioxide metal complexes, with metals such as Scandium(III) or Iron(III), have been successfully used in catalytic asymmetric reactions like epoxidation and haloetherification of enones, yielding chiral products with high enantiomeric excess (ee). organic-chemistry.orgacs.org These methods demonstrate the versatility of metal catalysts in creating complex chiral architectures from simple enone precursors. acs.org

The table below summarizes various asymmetric catalytic approaches applicable to the formation of chiral enones.

| Catalytic Method | Catalyst Type | Reaction Example | Key Advantages | Typical ee (%) |

| Asymmetric Hydrogenation | Chiral Ru-diamine complexes | Enantioselective hydrogenation of enones to chiral allylic alcohols | High substrate/catalyst ratio, excellent chemoselectivity uclm.es | >95 |

| Asymmetric Hydrogenation | Rh-catalyzed monohydrogenation | Hydrogenation of β′-methylene conjugated enones | High efficiency, remarkable site- and enantioselectivity wiley.com | 90-98 |

| Organocatalysis (Aldol) | (S)-Proline | Cross-aldol reaction of aldehydes | Metal-free, direct access to chiral aldol products mdpi.comacs.org | >90 |

| Organocatalysis (Addition) | Quinine-derived ammonium (B1175870) salt | Addition of trifluoromethyltrimethylsilane to enones | Good yield and stereoselectivity for specific substrates mdpi.com | ~90 |

| Metal-Catalyzed Epoxidation | Chiral N,N′-dioxide/Sc(III) complex | Epoxidation of α-substituted vinyl ketones | Mild conditions, high yields, broad substrate tolerance organic-chemistry.org | up to 99 |

| Metal-Catalyzed Haloetherification | Chiral N,N'-dioxide/Fe(III) complex | Intramolecular haloetherification of enones | High yields and enantioselectivities for tetrahydropyrans acs.org | up to 97 |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of compounds like this compound is critical for developing environmentally benign and sustainable chemical processes. scispace.com These principles provide a framework for minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources. acs.org The synthesis of α,β-unsaturated ketones, often achieved through aldol condensation, is an area where green chemistry can have a significant impact. colab.ws

Key Green Chemistry Principles in Enone Synthesis:

Safer Solvents and Auxiliaries: A primary goal is to replace hazardous organic solvents. acs.org Water has been explored as a green medium for Claisen-Schmidt condensations to produce α,β-unsaturated ketones, using catalysts like choline (B1196258) hydroxide (B78521), which facilitates the reaction and enhances product yield at moderate temperatures. acs.org Ionic liquids have also been used as recyclable, non-flammable solvents and catalysts for aldol reactions. nih.gov In some cases, solvent-free reactions, where reagents are ground together, have proven highly effective, producing minimal waste. rsc.org

Catalysis: The use of catalysts is superior to stoichiometric reagents. Green catalysts are non-toxic, efficient, and ideally recyclable. nih.gov Heterogeneous catalysts, such as zeolites and mixed metal oxides, are advantageous for aldol condensations as they can be easily separated from the reaction mixture and reused, simplifying purification and reducing waste. colab.wsscielo.br Iron catalysts, which are abundant and low-cost, have been used for the synthesis of α,β-unsaturated ketones through C-H functionalization, representing an environmentally friendly approach. nih.gov

Atom Economy and Waste Prevention: Processes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Aldol condensations are inherently atom-economical. Solvent-free approaches further enhance this by eliminating solvent waste. rsc.org

Use of Renewable Feedstocks: Sourcing starting materials from renewable biological sources is a core principle. acs.org For instance, α,β-unsaturated carbonyl compounds can be synthesized from glyceraldehyde acetonide, a derivative of glycerol, which is a byproduct of biodiesel production. scielo.br Similarly, the synthesis of 6-Methyl-5-hepten-2-one (B42903), an isomer of the target compound, is noted as having a greener alternative profile through the use of renewable feedstocks. sigmaaldrich.com

Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy consumption. acs.org The development of highly active catalysts allows many modern aldol condensations to proceed efficiently at room temperature, including solvent-free methods that rely on simple grinding. nih.govrsc.org

The following table compares traditional and green approaches for the aldol condensation, a key reaction for synthesizing enones.

| Parameter | Traditional Approach | Green Approach |

| Solvent | Often uses volatile and toxic organic solvents (e.g., methanol (B129727), ethanol (B145695)/water) scribd.com | Water, ionic liquids, or solvent-free conditions acs.orgnih.govrsc.org |

| Catalyst | Stoichiometric strong bases (e.g., NaOH, KOH) in solution | Catalytic amounts of recyclable heterogeneous catalysts (zeolites, mixed oxides) or biodegradable catalysts (proline) acs.orgcolab.wsscielo.br |

| Energy | Often requires heating to drive the reaction to completion | Many reactions proceed at ambient temperature nih.govrsc.org |

| Waste | Generates significant liquid waste from solvents and neutralization steps scribd.com | Minimal waste, especially in solvent-free systems; catalyst can be recycled rsc.org |

| Derivatization | May require protection/deprotection steps, generating more waste scispace.com | Direct synthesis using chemoselective catalysts avoids protection steps acs.org |

Advanced Spectroscopic and Analytical Characterization of 6 Methyl 2 Hepten 4 One

Elucidation of Molecular Structure and Isomerism (E/Z configurations)

6-Methyl-2-hepten-4-one possesses a chemical formula of C8H14O and a molecular weight of approximately 126.20 g/mol . nih.govnih.gov Its structure features a heptenone backbone with a methyl group at the sixth position and a double bond at the second carbon. This double bond gives rise to the possibility of geometric isomerism, specifically E (entgegen) and Z (zusammen) configurations.

The IUPAC name for the E isomer is (E)-6-methylhept-2-en-4-one. nih.gov The stereochemistry of these isomers significantly influences their biological activity and sensory properties. For instance, in the context of hazelnut aroma, the different stereoisomers of 5-methyl-2-hepten-4-one (B146534) (an isomer of the target compound) exhibit distinct nutty, woody, and fatty notes. researchgate.netfrontiersin.org The specific configuration of this compound can be determined using advanced spectroscopic techniques, particularly NMR, which can distinguish between the spatial arrangement of the substituents around the C=C double bond.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. oup.com

Detailed Fragmentation Pattern Analysis

In electron ionization (EI) mass spectrometry, this compound exhibits a characteristic fragmentation pattern. The molecular ion peak (M+) at m/z 126 is often weak. oup.com Key fragment ions observed in the mass spectrum provide valuable structural information:

m/z 111: This fragment corresponds to the loss of a methyl group (CH3) from the molecular ion. oup.com

m/z 84: This ion is formed by a cleavage that retains the carbonyl group along with a portion of the alkyl chain. oup.com

m/z 69: This is often the base peak and represents a significant fragment containing the unsaturated part of the molecule, indicating the presence of the double bond at the C-2 position. oup.com

m/z 41: This fragment also points to the unsaturation within the molecule. oup.com

The fragmentation pattern allows for the confident identification of this compound. oup.com

Applications in Identification from Complex Mixtures

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile compounds in complex mixtures. This method has been successfully employed to identify this compound as a component of the aggregation pheromone of the cactus weevil, Metamasius spinolae. oup.com The combination of the retention time from the gas chromatogram and the unique mass spectrum allows for unambiguous identification even in the presence of other structurally similar compounds. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of this compound, providing detailed information about the carbon and proton environments within the molecule.

Advanced 1D and 2D NMR Techniques for Full Assignment

One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons. However, for a complete and unambiguous assignment of all signals, two-dimensional (2D) NMR experiments are crucial. emerypharma.comulethbridge.ca

¹H NMR: The proton NMR spectrum displays signals corresponding to the different types of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to assign them to specific protons.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups. libretexts.org

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms. emerypharma.comulethbridge.ca

COSY identifies proton-proton couplings, revealing which protons are adjacent to each other.

HSQC correlates directly bonded proton and carbon atoms.

HMBC shows correlations between protons and carbons that are two or three bonds apart, which is vital for piecing together the entire molecular skeleton.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. tum.de

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. A strong absorption band in the region of 1650-1700 cm⁻¹ is indicative of the C=O stretching vibration of the α,β-unsaturated ketone. cdnsciencepub.com Another significant band would appear around 1600-1650 cm⁻¹ due to the C=C stretching vibration. cdnsciencepub.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For a related compound, 6-methyl-5-hepten-2-one (B42903), Raman spectra are available and would show similar characteristic peaks for the C=O and C=C double bonds. chemicalbook.com

The combination of these spectroscopic techniques provides a comprehensive and detailed characterization of the molecular structure and properties of this compound.

Chromatographic Methods for Separation and Quantification

Chromatography is essential for isolating this compound from various matrices, such as food products or insect volatile collections, and for its quantification.

Due to its volatile nature, gas chromatography (GC) is the primary method for the analysis of this compound. oup.com The technique separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. In a typical analysis, a sample is injected into the GC, where it is vaporized and carried by an inert gas through the column.

Research has demonstrated the use of various GC columns and conditions for the analysis of this compound and its isomers. For instance, a DB-5 column, which has a (5%-phenyl)-methylpolysiloxane stationary phase, is often used. mdpi.com A common temperature program might start at 40°C, hold for a few minutes, and then ramp up to a higher temperature like 220°C to elute the compounds. mdpi.com A flame ionization detector (FID) is frequently employed for detection and quantification. mdpi.com

The following table outlines typical parameters used in the GC analysis of related methylheptenone isomers, which are applicable to this compound.

Table 1: Representative GC Parameters for Methylheptenone Analysis

| Parameter | Condition | Source |

| Column Type | DB-5 (30 m x 0.25 mm x 0.25 µm) | mdpi.com |

| Carrier Gas | Hydrogen | mdpi.com |

| Flow Rate | 1.2 mL/min | mdpi.com |

| Injection Mode | Split (20:1) | mdpi.com |

| Injector Temp. | 245°C | google.com |

| Oven Program | 40°C (2 min), then 15°C/min to 220°C (15 min) | mdpi.com |

| Detector | Flame Ionization Detector (FID) | mdpi.comgoogle.com |

For unambiguous identification, GC is often coupled with mass spectrometry (MS). As separated compounds elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio (m/z). This process generates a unique mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound (molecular weight: 126.20 g/mol ) exhibits a characteristic fragmentation pattern. oup.comnih.gov While the molecular ion peak at m/z 126 can be weak, the base peak (the most intense peak) is typically observed at m/z 69. oup.com This prominent fragment represents a loss of a C4H9 group. Another significant fragment appears at m/z 41, which, along with the m/z 69 peak, is indicative of the double bond at the C-2 position. oup.com Fragmentation involving the loss of a methyl group (CH3) from the parent molecule results in a fragment ion at m/z 111. oup.com These key fragments are crucial for confirming the structure of this compound. oup.com

Table 2: Key Mass Spectral Fragments for this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Identity/Origin | Source |

| 126 | Molecular Ion [C8H14O]+ | oup.com |

| 111 | [M - CH3]+ (Loss of a methyl group) | oup.com |

| 69 | Base Peak, [C5H9]+ or [C4H5O]+ | oup.com |

| 41 | [C3H5]+ (Allyl cation) | oup.com |

This coupled GC-MS technique was instrumental in identifying this compound as a component of the aggregation pheromone of the cactus weevil Metamasius spinolae. oup.com

Gas Chromatography (GC) for Volatile Analysis

Challenges in Spectroscopic Characterization

While powerful, spectroscopic and chromatographic methods are not without their challenges. For α,β-unsaturated ketones like this compound, specific issues can arise.

One potential challenge is solubility. While this compound is generally soluble in common organic solvents like ethanol (B145695) and chloroform, it is insoluble in water. chemicalbook.com This can be a limiting factor when analyzing aqueous samples or conducting studies in biological media, potentially requiring liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) to transfer the analyte into a compatible organic solvent before GC analysis. nih.govoup.com

Furthermore, the presence of isomers, such as 6-methyl-5-hepten-2-one or 5-methyl-2-hepten-4-one, can complicate analysis. mdpi.comnih.gov These compounds may have very similar boiling points and chromatographic retention times, requiring high-resolution capillary columns and carefully optimized temperature programs for effective separation. mdpi.comgoogle.com Their mass spectra can also share common fragments, necessitating careful interpretation of the complete fragmentation pattern for accurate identification.

The reactivity of the α,β-unsaturated ketone functional group itself can present stability issues. These compounds can be susceptible to degradation or polymerization when exposed to heat or light, which could potentially affect the accuracy of quantification if samples are not handled and stored properly.

Chemical Reactivity and Mechanistic Studies of 6 Methyl 2 Hepten 4 One

Reactions at the α,β-Unsaturated Ketone Moiety

The conjugated system in 6-methyl-2-hepten-4-one, an enone, provides two primary sites for chemical reactions: the carbonyl carbon and the β-carbon of the carbon-carbon double bond. nih.gov This dual reactivity allows for a range of transformations.

Nucleophilic addition reactions are characteristic of ketones. In the case of α,β-unsaturated ketones like this compound, nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition or conjugate addition).

1,2-Addition: This pathway involves the direct attack of a nucleophile on the electrophilic carbonyl carbon. The result is the formation of an alcohol after protonation.

1,4-Addition (Conjugate Addition): In this process, the nucleophile adds to the β-carbon of the alkene, which is part of the conjugated system. This type of reaction is common for α,β-unsaturated carbonyl compounds.

A study involving the alkaline hydrolysis of 1,1,1-trichloro-6-methyl-2-hepten-4-one with potassium hydroxide (B78521) in methanol (B129727) demonstrated a complex reaction sequence. researchgate.net Instead of a simple hydrolysis, the reaction led to the formation of the potassium salt and methyl ester of 5-chloro-6-methyl-2,4-heptadienoic acid. researchgate.net This suggests that nucleophilic attack and subsequent rearrangements are key steps. In contrast, the alkaline methanolysis of similar compounds, 1,1,1-trichloro-5-methyl-2-hexen-4-one and 1,1,1-trichloro-5-ethyl-2-hepten-4-one, resulted in the formation of methoxy (B1213986) and dimethoxy derivatives, indicating that the position of the methyl group influences the reaction outcome. researchgate.net

Electrophilic addition reactions typically occur across the carbon-carbon double bond of alkenes. libretexts.org In α,β-unsaturated ketones, the double bond is electron-deficient due to the electron-withdrawing effect of the carbonyl group, making it less reactive towards electrophiles compared to a simple alkene. However, under certain conditions, electrophilic addition can still occur. evitachem.com Theoretical studies on related compounds like 6-methyl-5-hepten-2-one (B42903) have shown that the addition of electrophiles such as the hydroxyl radical (OH) to the double bond is a significant degradation pathway in the atmosphere. nbu.ac.inoecd.org The reaction mechanism involves the attack of the electrophile on the π-bond of the alkene, leading to the formation of a carbocation intermediate. scribd.com

Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. libretexts.org The α,β-unsaturated ketone moiety can participate as a component in these reactions. For instance, [6+4] cycloadditions can occur between a six-atom π system and a four-atom π system to create a ten-membered ring. wikipedia.org While specific examples involving this compound in cycloadditions are not extensively documented in the provided search results, the general reactivity pattern of enones suggests its potential to participate in such transformations.

Electrophilic Addition Reactions

Rearrangement Reactions

Research has shown that 1,1,1-trichloro-6-methyl-2-hepten-4-one can undergo isomerization to 1,1,5-trichloro-6-methyl-1-hepten-4-one. cdnsciencepub.com This rearrangement involves an intramolecular shift of a chlorine atom from the C-1 position to the C-5 position. cdnsciencepub.com The process is believed to proceed through an enol allylic system. cdnsciencepub.com This transformation was observed when pure 1,1,1-trichloro-6-methyl-2-hepten-4-one was treated with glacial acetic acid and sulfuric acid at 100°C for 6 hours. cdnsciencepub.com

Table 1: Isomerization of Halogenated Derivative

| Starting Material | Reagents | Product | Reference |

|---|

Acid-catalyzed rearrangements are common for ketones and their derivatives. cdnsciencepub.com In the context of this compound and related compounds, acids can promote various transformations. For instance, the synthesis of 6-methyl-5-hepten-2-one can be achieved through the acid-catalyzed thermal rearrangement of 2,2,6-trimethyl-3,4-dihydropyran or 6-methyl-6-hepten-2-one. google.com Strong acids like para-toluenesulfonic acid are effective catalysts for this process. google.com The reaction involves heating the starting material in the presence of a catalytic amount of the acid. google.com

It has also been noted that strong mineral acids can convert 1,1,1-trichloro-2-hydroxy-4-alkanones into 1,1,1-trichloro-2-alken-4-ones and 1,1,5-trichloro-1-alken-4-ones through an intramolecular chlorine shift. cdnsciencepub.com

Thermally Induced Rearrangements

While specific studies on the thermal rearrangements of this compound are not extensively documented in publicly available literature, inferences can be drawn from related structures. For instance, the pyrolysis of a related compound, 1,1,1-trichloro-6-methyl-2-hepten-4-one, when treated with silica (B1680970) at 130°C, results in a rearrangement to form 1,1,5-trichloro-6-methyl-1-hepten-4-one in a low yield. cdnsciencepub.com This suggests the possibility of allylic rearrangements under thermal conditions, where a substituent can migrate.

Another relevant thermal process is the Carroll reaction, observed in the isomer 2-methyl-2-hepten-6-one, which is generated from an acetoacetate (B1235776) precursor upon heating. oecd.org This reaction is a thermally induced decarboxylative rearrangement of a β-keto ester, leading to a γ,δ-unsaturated ketone. Although this compound is an α,β-unsaturated ketone, the potential for thermally induced isomerizations and rearrangements, such as shifts of the double bond or skeletal rearrangements under high temperatures or catalytic conditions, remains a subject for further investigation. For example, thermolysis of other complex unsaturated systems, such as 6-exo-(1-alkenyl)bicyclo[3.1.0]hex-2-enes, proceeds via a Cope rearrangement to yield bicyclo[3.2.1]octa-2,6-dienes, demonstrating the propensity of unsaturated systems to undergo thermally induced rearrangements. cdnsciencepub.com

Oxidation and Reduction Chemistry

The chemical behavior of this compound is characterized by the reactivity of its ketone functional group and the carbon-carbon double bond. These sites are susceptible to both oxidation and reduction.

Reduction Reactions:

The reduction of the isomer 6-methyl-5-hepten-2-one has been studied, providing insights into the likely reduction pathways for this compound. The ketone functionality can be reduced to a secondary alcohol. For example, the reduction of 6-methyl-5-hepten-2-one to its corresponding alcohol, sulcatol (6-methyl-5-hepten-2-ol), is readily achieved using sodium borohydride (B1222165) (NaBH₄). chegg.comchegg.com

Furthermore, chemoselective hydrogenation of the carbonyl group in 6-methyl-5-hepten-2-one can be performed. Vapor-phase hydrogenation over a silica-supported copper (Cu/SiO₂) catalyst at temperatures between 140 and 200°C selectively yields 6-methyl-5-hepten-2-ol. oup.com At higher temperatures (above 220°C), the selectivity decreases, and products from the hydrogenation of the C=C double bond, such as 6-methyl-2-heptanone and 6-methyl-2-heptanol, are also formed. oup.com

A Clemmensen reduction of the related 1,1,1-trichloro-2-hydroxy-6-methyl-4-heptanone (B15480455) using amalgamated zinc and sulfuric acid leads to the formation of 1,1-dichloro-6-methyl-1-hepten-4-one, demonstrating a reduction that also involves dehydration. cdnsciencepub.com

Oxidation Reactions:

The double bond and the ketone in this compound make it susceptible to oxidation. cymitquimica.com While specific oxidation studies on this compound are sparse, general reactions for α,β-unsaturated ketones include epoxidation of the double bond, oxidative cleavage, or Baeyer-Villiger oxidation of the ketone. For instance, the ozonolysis of the isomer 6-methyl-5-hepten-2-one leads to the formation of acetone (B3395972) and 4-oxopentanal. acs.org This indicates that under strong oxidizing conditions, the double bond can be cleaved.

Reaction Kinetics and Thermodynamics

Kinetic and thermodynamic data are crucial for understanding the fate and reactivity of this compound, particularly in atmospheric chemistry. Studies on its isomer, 6-methyl-5-hepten-2-one, provide valuable data.

Reaction Kinetics:

The gas-phase reactions of 6-methyl-5-hepten-2-one with key atmospheric oxidants have been investigated at 296 ± 2 K. acs.org The rate constants for these reactions are summarized in the table below.

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |

| OH radical | (1.57 ± 0.39) × 10⁻¹⁰ | ~1.8 hours |

| NO₃ radical | (7.5 ± 3.0) × 10⁻¹² | ~2.2 minutes |

| O₃ | (3.9 ± 1.5) × 10⁻¹⁶ | ~4.3 hours |

Atmospheric lifetimes are calculated based on typical atmospheric concentrations of the respective reactants.

A computational study using density functional theory on the ozonolysis of 6-methyl-5-hepten-2-one calculated a global rate coefficient of 5.9 × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹, which is in good agreement with experimental findings. acs.orgresearchgate.net The reaction proceeds via the Criegee mechanism. researchgate.net

Thermodynamics:

Thermodynamic properties such as vapor pressure and enthalpy of vaporization have been determined for 6-methyl-5-hepten-2-one. researchgate.net The vapor pressure is reported as 0.99 hPa at 18.18°C and 1.99 hPa at 27.99°C. oecd.org A consistent set of data on vapor pressures and vaporization enthalpies has been evaluated to provide reliable thermodynamic parameters for this compound. researchgate.net

Computational and Theoretical Studies on 6 Methyl 2 Hepten 4 One

Molecular Modeling and Conformational Analysis

Molecular modeling of 6-methyl-2-hepten-4-one involves predicting its three-dimensional structure and analyzing its various possible conformations. As an α,β-unsaturated ketone, the primary conformational considerations include the orientation around the C-C single bond of the enone system and the stereochemistry of the double bond.

The two principal planar conformations for the enone moiety are the s-trans and s-cis isomers. In the s-trans conformation, the double bond and the carbonyl group are on opposite sides of the central single bond, while in the s-cis conformation, they are on the same side. The relative stability of these conformers is influenced by steric and electronic factors. For many acyclic α,β-unsaturated ketones, the s-trans conformer is generally more stable.

Furthermore, this compound can exist as stereoisomers, specifically the (E)- and (Z)-isomers, depending on the substitution pattern around the C2-C3 double bond. Research has mentioned the synthesis and use of both the (E)- and (Z)-isomers in chemical reactions, indicating that both are stable enough to be isolated and studied. acs.org For instance, in Diels-Alder reactions, trans-6-methyl-2-hepten-4-one (the E-isomer) has been used as a dienophile. epdf.pubscribd.com

Table 1: Known Stereoisomers and Conformational Aspects of this compound

| Isomer/Conformer | Description |

| (E)-6-Methyl-2-hepten-4-one | The substituents on the C2-C3 double bond are on opposite sides (trans). |

| (Z)-6-Methyl-2-hepten-4-one | The substituents on the C2-C3 double bond are on the same side (cis). |

| s-trans Conformer | The C=C and C=O bonds are anti-periplanar. This is generally the more stable conformation for acyclic enones. |

| s-cis Conformer | The C=C and C=O bonds are syn-periplanar. This conformation can be populated, but is often higher in energy. |

Quantum Chemical Calculations (e.g., DFT studies)

Direct quantum chemical calculations, such as those using Density Functional Theory (DFT), specifically for this compound are not extensively documented. However, such studies are common for understanding the electronic properties and reactivity of related α,β-unsaturated ketones.

Electronic Structure and Reactivity Predictions

A DFT study on a molecule like this compound would typically involve the calculation of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these frontier orbitals are crucial for predicting the molecule's reactivity.

HOMO: The location of the HOMO would indicate the sites most susceptible to electrophilic attack. In an enone, the HOMO is generally associated with the C=C π-bond.

LUMO: The location of the LUMO would indicate the sites most susceptible to nucleophilic attack. For α,β-unsaturated ketones, the LUMO is typically delocalized over the O=C-C=C system, with significant coefficients on the carbonyl carbon and the β-carbon, making them electrophilic centers.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. While specific values for this compound are not available, studies on similar compounds provide a framework for what to expect. grafiati.com

Table 2: Illustrative Electronic Properties from Quantum Chemical Calculations for an α,β-Unsaturated Ketone

| Parameter | Significance | Predicted Locus in this compound (by analogy) |

| HOMO Energy | Relates to the ionization potential and the ability to donate electrons. | Primarily on the C=C double bond. |

| LUMO Energy | Relates to the electron affinity and the ability to accept electrons. | Delocalized over the O=C-C=C system, with major lobes on the carbonyl carbon and the β-carbon. |

| HOMO-LUMO Gap | Indicates chemical reactivity and the energy required for electronic excitation. | A smaller gap would suggest higher reactivity towards nucleophiles and in pericyclic reactions. |

| Electrostatic Potential | Maps the charge distribution and predicts sites for electrostatic interactions. | Negative potential around the carbonyl oxygen; positive potential near the carbonyl carbon and β-carbon. |

Transition State Analysis for Reaction Mechanisms

Transition state analysis via quantum chemical calculations is a powerful tool for elucidating reaction mechanisms. For this compound, this could be applied to understand reactions such as its isomerization, its behavior in Diels-Alder cycloadditions, or its role in Favorskii rearrangements of related chlorinated derivatives. epdf.pubcdnsciencepub.com

For example, in a Diels-Alder reaction where this compound acts as a dienophile, computational studies could model the transition states for the formation of endo and exo products, helping to predict or explain the observed stereoselectivity. epdf.pubscribd.com Similarly, the mechanism of isomerization between the (E) and (Z) isomers under acidic conditions could be investigated by locating the relevant transition states. cdnsciencepub.com While such specific analyses for this compound are not found in the literature, the methodologies are well-established.

Structure-Activity Relationship (SAR) Studies for Biological Function

This compound has been identified as a component of the male-produced aggregation pheromone of the cactus weevil, Metamasius spinolae. grafiati.com This establishes a clear biological function for the compound. It acts in concert with other volatile compounds to attract other weevils.

While formal computational Structure-Activity Relationship (SAR) studies are not available, the existing research provides a basis for what such a study would investigate. The biological activity of this pheromone component is dependent on its structure and its presence in a blend with other specific compounds. Field and laboratory studies have evaluated the attractiveness of different combinations of these compounds, which represents a form of experimental SAR.

A computational SAR study would aim to correlate specific structural features of this compound and its co-attractants with their binding affinity to the olfactory receptors of the insect. This would involve modeling the receptor binding site and docking the pheromone components to understand the key intermolecular interactions responsible for the biological response.

**Table 3: Pheromonal Activity of this compound and Associated Compounds for *Metamasius spinolae***

| Compound | Role in Pheromone Blend |

| This compound | Component of the male-produced aggregation pheromone. grafiati.com |

| 2-Methyl-4-heptanone (B1210533) | Another identified component of the pheromone blend. grafiati.com |

| 2-Methyl-4-octanone (B1585218) | Another identified component of the pheromone blend. grafiati.com |

| 2-Hydroxy-2-methyl-4-heptanone | A key component of the pheromone blend, showing high attractant properties. grafiati.com |

Advanced Research Applications of 6 Methyl 2 Hepten 4 One

Utilization as a Chemical Building Block in Complex Molecule Synthesis

The unique structural features of 6-Methyl-2-hepten-4-one, an enone, make it a valuable precursor in the synthesis of more complex organic molecules. nih.govnih.gov Its carbon skeleton and functional groups, including a ketone and a carbon-carbon double bond, provide reactive sites for a variety of chemical transformations. nih.gov Researchers have utilized this compound as a starting material or an intermediate in the synthesis of various other chemicals. For instance, it is the corresponding ketone of "rhynchophorol" (6-methyl-2-hepten-4-ol), a major component of the aggregation pheromone of the palm weevil Rhynchophorus palmarum. oup.com The synthesis of this compound itself can be achieved through methods such as the oxidation of the corresponding alcohol, 6-methyl-2-hepten-4-ol, using reagents like the Jones reagent. oup.com

Role in Semiochemical Research

Semiochemicals are chemical signals that mediate interactions between organisms, and this compound has been identified as a significant compound in this field of study. pherobase.com It is involved in the chemical communication systems of various insect species. pherobase.com

Development of Insect Pest Management Strategies

The identification of this compound as a component of insect pheromones has direct implications for the development of environmentally benign pest management strategies. researchgate.netmdpi.com Pheromone-based approaches are gaining popularity as they are often species-specific and have a lower impact on non-target organisms and the environment. mdpi.com

A notable example is its role in the aggregation pheromone of the cactus weevil, Metamasius spinolae. oup.com Research has shown that male weevils produce a blend of volatile compounds, including this compound, that attracts other weevils. oup.com Field experiments have demonstrated that traps baited with synthetic versions of these compounds can be effective in capturing adult cactus weevils. oup.com Specifically, a binary combination of this compound and 2-hydroxy-2-methyl-4-heptanone was significantly more effective at trapping weevils than unbaited control traps. oup.com This research provides a foundation for using this compound in "attract and kill" or mass trapping programs to manage this pest. oup.comresearchgate.net

The table below summarizes the findings related to the use of this compound in pest management for Metamasius spinolae.

| Compound Combination | Effectiveness in Trapping M. spinolae | Reference |

|---|---|---|

| This compound + 2-hydroxy-2-methyl-4-heptanone | Significantly more adults caught than in unbaited traps | oup.com |

| Single compounds | Less effective than the binary combination | oup.com |

Studies on Pheromone Detection and Response Mechanisms

Beyond its direct application in pest control, this compound is a valuable tool for studying the fundamental mechanisms of how insects detect and respond to chemical cues in their environment. Research into the olfactory systems of insects often utilizes synthetic pheromone components like this compound to investigate the specificity and sensitivity of their chemoreceptors.

Analytical Marker in Specific Research Contexts (e.g., natural product profiling)

The presence and concentration of this compound can serve as an analytical marker in various research contexts, particularly in the profiling of natural products. For instance, its isomer, (E)-5-Methylhept-2-en-4-one, is a key flavor compound in hazelnuts and is used as a marker to detect the adulteration of olive oil and to verify the authenticity of hazelnut-based products. mdpi.comresearchgate.net While this application is for a structural isomer, it highlights the potential for using specific volatile organic compounds like this compound as indicators in quality control and authenticity testing of other natural products.

Furthermore, in the context of plant-insect interactions, the emission of certain volatile compounds by plants can be induced by external factors. For example, the application of methyl jasmonate, a plant signaling molecule, has been shown to increase the emission of defensive volatile organic compounds in some plants, such as 6-Methyl-5-hepten-2-one (B42903) in sweet pepper. mdpi.com This suggests that this compound could potentially be studied as a marker for induced plant defenses in specific plant species.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 6-Methyl-2-hepten-4-one in synthetic chemistry?

- Methodological Answer : Use a combination of spectral techniques:

- Infrared Spectroscopy (IR) : Detect conjugated ketone stretches at ~1685 cm⁻¹ .

- Electron Ionization Mass Spectrometry (EIMS) : Identify molecular ion peaks (e.g., m/z 230 [M]⁺) and fragmentation patterns .

- ¹H NMR : Assign proton environments using δ values (e.g., δ 2.1–2.3 ppm for methyl groups adjacent to ketones) .

- HPLC/GC-MS : Verify purity and retention times under standardized conditions (e.g., C18 column, UV detection at 254 nm) .

- Data Table :

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| IR | 1685 cm⁻¹ (C=O stretch) | |

| EIMS | m/z 230 [M]⁺, 215 [M-CH₃]⁺ | |

| ¹H NMR | δ 2.1–2.3 (methyl groups) |

Q. How can synthesis protocols for this compound be optimized for higher yields?

- Methodological Answer :

- Catalyst Optimization : Test palladium-based catalysts (5–10 mol%) in cross-coupling reactions .

- Solvent Selection : Use polar aprotic solvents (e.g., THF) to enhance intermediate solubility .

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .

- Purification : Employ fractional distillation under reduced pressure (15 mmHg, 80–85°C boiling range) .

Advanced Research Questions

Q. How can contradictions in reported spectral data for this compound be resolved?

- Methodological Answer :

- Standardized Protocols : Use identical NMR solvents (e.g., CDCl₃) and internal standards (e.g., TMS) .

- Collaborative Validation : Conduct inter-laboratory studies to compare results .

- Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT) predictions .

Q. What experimental designs are suitable for studying the thermal stability of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure mass loss under nitrogen/oxygen atmospheres (100–300°C) .

- Decomposition Product Analysis : Couple TGA with GC-MS to identify volatile byproducts .

- Kinetic Studies : Calculate activation energy via Arrhenius plots from isothermal experiments .

Q. How can researchers address gaps in understanding the environmental fate of this compound?

- Methodological Answer :

- Isotopic Labeling : Track biodegradation using ¹⁴C-labeled compounds in soil/water microcosms .

- Metabolite Profiling : Identify transformation products via LC-MS/MS .

- QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC₅₀) using quantitative structure-activity relationships .

Data Contradiction and Interpretation

Q. How should researchers interpret conflicting biological activity data for this compound?

- Methodological Answer :

- Dose-Response Analysis : Compare IC₅₀/EC₅₀ values across studies using standardized bioassays (e.g., MTT assays) .

- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like cell line/purity .

- Mechanistic Studies : Use molecular docking to validate hypothesized protein targets .

Key Literature and Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.